molecular formula C13H10N4S B2716745 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine CAS No. 499796-08-6

4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine

Cat. No.: B2716745
CAS No.: 499796-08-6
M. Wt: 254.31
InChI Key: XRYQTBQGJVTGDU-UHFFFAOYSA-N
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Description

4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is a heterocyclic compound that features a unique combination of pyridine, thiazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-2-(pyridin-4-yl)-1,3-thiazole with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide are used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyridine: Similar structure but lacks the pyrimidine ring.

    4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]benzene: Contains a benzene ring instead of pyrimidine.

Uniqueness: 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity enhances its potential as a versatile compound in various research fields .

Properties

IUPAC Name

4-methyl-2-pyridin-4-yl-5-pyrimidin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4S/c1-9-12(11-4-7-15-8-16-11)18-13(17-9)10-2-5-14-6-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYQTBQGJVTGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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